N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Description
The compound “N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” is also known as Saflufenacil . It is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Synthesis Analysis
The synthesis of compounds with similar structures involves several steps. For instance, in the synthesis of a related compound, pexidartinib, the Boc and PMB groups were deprotected, and the free amine was transformed into pexidartinib by reducing amination .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed based on their molecular formula. For example, a compound with a similar trifluoromethyl group has a molecular formula of C5H5F3N2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of functional groups. In the case of pexidartinib, a reducing amination was used to transform the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their molecular formula. For example, a compound with a similar trifluoromethyl group has a molecular weight of 150.10 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through a variety of mechanisms, including free radical reactions .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) coupling reactions , which involve the formation of carbon-carbon bonds through the interaction of organoboron reagents and halides or pseudohalides.
Pharmacokinetics
Similar compounds have been known to undergo oxidation reactions .
Result of Action
Similar compounds have been known to produce neurotransmitters, such as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Action Environment
It’s worth noting that similar compounds have been known to be stable under mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O3S/c1-13-4-10-16(11-5-13)31(28,29)27(14-6-8-15(30-3)9-7-14)12-17-18(20(22,23)24)25-26(2)19(17)21/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRQSLKDEWAXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(N(N=C2C(F)(F)F)C)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
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